molecular formula C17H13F2NO4S2 B2675058 Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932303-49-6

Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No.: B2675058
CAS No.: 932303-49-6
M. Wt: 397.41
InChI Key: PCWGONLYKAOLGL-UHFFFAOYSA-N
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Description

Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a sulfonamide-functionalized benzothiophene derivative characterized by a 3,4-difluorophenyl group attached via a sulfamoyl linkage to the benzothiophene core. This compound shares structural motifs with bioactive molecules targeting enzymes or receptors, particularly in antiviral and antimicrobial contexts.

Properties

IUPAC Name

ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2NO4S2/c1-2-24-17(21)15-16(11-5-3-4-6-14(11)25-15)26(22,23)20-10-7-8-12(18)13(19)9-10/h3-9,20H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWGONLYKAOLGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromothiophene, under palladium-catalyzed conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the benzothiophene derivative with a sulfamoyl chloride in the presence of a base, such as triethylamine.

    Attachment of the Difluorophenyl Ring: The difluorophenyl ring is attached through a nucleophilic substitution reaction, where the difluorophenyl halide reacts with the sulfamoyl-substituted benzothiophene.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Chemical Reactions Analysis

Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfamoyl group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of benzothiophene compounds exhibit significant anticancer properties. Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has been investigated for its ability to inhibit the growth of various cancer cell lines.

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of specific signaling pathways, such as the p53 pathway, which is crucial for cell cycle regulation and apoptosis .

Anti-inflammatory Effects

Compounds similar to this compound have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

  • Clinical Relevance : This application holds potential for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of various benzothiophene derivatives, including this compound. The results showed that this compound significantly reduced tumor size in xenograft models of breast cancer.

ParameterControl GroupTreatment Group
Tumor Size (cm³)15050
Cell Viability (%)9030

The study concluded that the compound's mechanism involved targeting the mitochondrial pathway of apoptosis .

Case Study 2: Anti-inflammatory Activity

In a preclinical trial assessing the anti-inflammatory effects of this compound, researchers administered it to mice with induced inflammation. The results indicated a marked reduction in inflammatory markers compared to control groups.

Inflammatory MarkerControl LevelTreated Level
TNF-alpha (pg/mL)20050
IL-6 (pg/mL)15030

This suggests that this compound may be effective in managing inflammatory responses .

Mechanism of Action

The mechanism of action of Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The difluorophenyl ring enhances the compound’s binding affinity and selectivity towards these targets. The benzothiophene core contributes to the compound’s stability and overall bioactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (hereafter referred to as Compound A ) with key analogs from the literature.

Substituent Effects on Bioactivity and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Compound A C₁₈H₁₅F₂NO₄S₂ ~411.44 3,4-difluorophenyl sulfamoyl, ethyl carboxylate High lipophilicity (predicted); potential for enhanced target binding via fluorine electronegativity
Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate C₁₉H₁₉NO₆S₂ 421.49 3,4-dimethoxyphenyl sulfamoyl, ethyl carboxylate Electron-donating methoxy groups may reduce metabolic stability compared to fluorine substituents
Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate C₁₈H₁₇FNO₄S₂ 397.46 3-fluoro-4-methylphenyl sulfamoyl, ethyl carboxylate Methyl group increases steric bulk, potentially reducing solubility but improving pharmacokinetics
Ethyl 3-[(3,4-dimethoxybenzoyl)amino]-1-benzothiophene-2-carboxylate C₂₀H₂₀NO₅S 386.44 3,4-dimethoxybenzoyl amide, ethyl carboxylate Amide linkage instead of sulfamoyl; lower sulfur content may reduce enzyme inhibition potency

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups : The 3,4-difluorophenyl group in Compound A introduces strong electron-withdrawing effects, which may enhance binding to enzymes (e.g., HIV-1 reverse transcriptase) compared to methoxy-substituted analogs .
  • Sulfamoyl vs.
  • Lipophilicity and Solubility : The ethyl carboxylate group in Compound A and its analogs balances lipophilicity, but fluorinated derivatives may exhibit reduced aqueous solubility compared to methoxy-substituted compounds .

Biological Activity

Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzothiophene core, which is known for its diverse biological properties. The presence of the sulfamoyl and difluorophenyl groups enhances its reactivity and interaction with biological targets. The molecular formula is C18H17F2N1O4S2C_{18}H_{17}F_2N_1O_4S_2, and it has a molecular weight of 393.46 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in neurodegenerative diseases such as Alzheimer's disease. Studies indicate that its IC50 values for AChE inhibition range from 20.8 to 121.7 µM, highlighting its potential as a therapeutic agent against cognitive decline .
  • Antitumor Activity : Preliminary studies suggest that derivatives of the benzothiophene scaffold exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from this scaffold demonstrated IC50 values ranging from 23.2 to 49.9 µM in breast cancer cell lines . The mechanism involves apoptosis induction and cell cycle arrest, particularly at the G2/M phase.
  • Anti-inflammatory Effects : Some studies have indicated that related compounds possess anti-inflammatory properties, potentially through the modulation of inflammatory pathways .

Enzyme Inhibition Assays

The efficacy of this compound as an enzyme inhibitor was evaluated using various concentrations in vitro:

CompoundTarget EnzymeIC50 (µM)
This compoundAChE20.8 - 121.7
Compound 5hBChESimilar to galantamine (28.1)

These results indicate a promising profile for further development as a cholinesterase inhibitor.

Cytotoxicity Studies

The cytotoxic effects of the compound were assessed using the MTT assay on SH-SY5Y neuroblastoma cells:

Concentration (µM)Cell Viability (%)
0100
3095
5085
10070
20050

The results suggest that while the compound exhibits inhibitory activity against cholinesterases, it does not significantly affect cell viability at lower concentrations, indicating a favorable therapeutic index .

Case Studies

In a recent study focused on developing new agents for Alzheimer's disease, several benzothiophene derivatives were synthesized and tested for their ability to inhibit cholinesterases. This compound showed promising results in both enzyme inhibition and cytotoxicity profiles compared to established inhibitors like galantamine .

Q & A

Q. What are the standard synthetic routes for Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting from a benzothiophene core. Key steps include sulfamoylation of the benzothiophene at the 3-position using a sulfamoyl chloride derivative and subsequent esterification. Optimized conditions (e.g., solvent polarity, temperature, and catalyst choice) are critical. For example, polar aprotic solvents like DMF enhance sulfamoylation efficiency, while controlled temperatures (60–80°C) minimize side reactions. Catalysts such as triethylamine improve nucleophilic substitution rates .

Step Reagents/Conditions Key Parameters
Sulfamoylation3,4-Difluorophenylsulfamoyl chloride, DMF, 70°CSolvent polarity, stoichiometric ratio
EsterificationEthyl chloroformate, base catalyst (e.g., NaH)pH control, reaction time

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substituent positions and electronic environments. For instance:

  • ¹H NMR: Aromatic protons in the benzothiophene core appear as doublets (δ 7.2–8.1 ppm), while ethyl ester protons resonate as quartets (δ 4.3–4.5 ppm).
  • ¹⁹F NMR: Distinct signals for 3,4-difluoro substituents (δ -110 to -120 ppm). Infrared (IR) spectroscopy identifies functional groups (e.g., S=O stretch at 1150–1250 cm⁻¹, C=O at 1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight .

Q. How can initial biological activity screening be designed for this compound?

Prioritize assays based on structural analogs. For example:

  • Enzyme inhibition : Test against carbonic anhydrase or kinases due to the sulfamoyl group’s known role in binding catalytic zinc ions.
  • Cytotoxicity : Use cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via MTT assays.
  • Anti-inflammatory activity : Measure COX-2 inhibition in vitro. Always include positive controls (e.g., acetazolamide for enzyme inhibition) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis and reduce batch variability?

Apply factorial design to evaluate interactions between variables. For example:

Factor Range Response
Temperature60–80°CYield (%)
Catalyst loading1–3 mol%Purity (HPLC)
Reaction time4–8 hrsByproduct formation
Statistical analysis (e.g., ANOVA) identifies significant factors. Central Composite Design (CCD) models nonlinear relationships, enabling prediction of optimal conditions .

Q. How should researchers resolve contradictions in biological activity data across structural analogs?

Discrepancies may arise from substituent effects. For example:

  • 3,4-Difluoro vs. 3,5-dimethylphenyl groups : The former enhances electronegativity, potentially increasing binding affinity to polar enzyme pockets.
  • Ethyl ester vs. methyl ester : Larger esters may reduce solubility, affecting bioavailability. Address contradictions by:
  • Conducting molecular docking to compare binding poses.
  • Performing pharmacokinetic studies (e.g., LogP, plasma stability) .

Q. What computational strategies predict this compound’s interactions with biological targets?

Combine quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics (MD):

  • Docking studies (AutoDock Vina) : Screen against protein databases (e.g., PDB) to identify potential targets.
  • Binding free energy calculations : Use MM/PBSA to rank affinity.
  • ADMET prediction : Tools like SwissADME assess bioavailability and toxicity. Validate computational results with experimental SAR (Structure-Activity Relationship) data .

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